molecular formula C3H7B B1485390 2-Bromopropane-1,1,1-d3 CAS No. 688361-45-7

2-Bromopropane-1,1,1-d3

Cat. No. B1485390
CAS RN: 688361-45-7
M. Wt: 126.01 g/mol
InChI Key: NAMYKGVDVNBCFQ-FIBGUPNXSA-N
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Description

“2-Bromopropane-1,1,1-d3” is a chemical compound . It is used for introducing the isopropyl functional group in organic synthesis .


Synthesis Analysis

The synthesis of 2-Bromopropane can be achieved through an SN2 reaction. For instance, 2-naphthol/sodium hydroxide can react with butyl p-toluenesulfonate . Another method involves the dehydrohalogenation of 2-bromopropane .


Chemical Reactions Analysis

In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen as a hydrogen ion from the carbon atom next to the one holding the bromine. The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .


Physical And Chemical Properties Analysis

2-Bromopropane is a colorless liquid . It has a density of 1.3±0.1 g/cm³, a boiling point of 60.6±8.0 °C at 760 mmHg, and a vapor pressure of 205.0±0.1 mmHg at 25°C .

Scientific Research Applications

Homolytic Isomerization and Chemical Synthesis

2-Bromopropane undergoes homolytic isomerization under certain conditions, such as exposure to ultraviolet light, leading to the formation of isomers like 1,1,2-trichloro-3-bromopropene. This reaction showcases the reactivity of bromopropane derivatives under specific conditions and their potential utility in synthetic organic chemistry (Nesmeyanov et al., 1957). Additionally, 2-Bromopropane serves as an intermediate in the synthesis of various compounds, highlighting its role in the production of pharmaceuticals, dyes, and other organic chemicals (Boekelheide et al., 2004).

Spectroscopy and Molecular Studies

Spectroscopic studies on 2-Bromopropane have provided insights into its molecular structure, including the determination of nuclear quadrupole and spin-rotation coupling constants, dipole moments, and parameters of the torsional potential function (Meyer et al., 1992). These investigations are crucial for understanding the physical and chemical properties of bromopropane compounds, which can be applied in material science and molecular engineering.

Toxicology and Environmental Health

Although the request explicitly excludes drug-related information, it's notable that 2-Bromopropane has been studied for its toxicological effects, particularly in occupational health contexts. These studies have contributed to understanding the risks associated with exposure to bromopropanes and have informed safety guidelines and exposure limits in the workplace. For instance, research on the reproductive and hematopoietic toxicity of 2-Bromopropane in electronic workers has provided evidence of its hazards, leading to the evaluation of safer alternatives and protective measures in industries (Kim et al., 1996).

Safety And Hazards

2-Bromopropane is a highly flammable liquid and vapor. It may cause respiratory irritation, drowsiness, or dizziness. Prolonged or repeated exposure may damage fertility or cause damage to organs . It is advised to avoid contact with skin and eyes, and to avoid inhalation of mist or vapors .

properties

IUPAC Name

2-bromo-1,1,1-trideuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYKGVDVNBCFQ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopropane-1,1,1-d3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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